4-chloro-N-(furan-2-ylmethyl)benzamide
Description
Significance of Benzamide (B126) Pharmacophores in Contemporary Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of approved drugs and clinical candidates. nih.gov Its prevalence stems from its ability to form stable amide bonds and participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors. nih.gov This versatility has led to the development of benzamide-containing drugs with a broad spectrum of biological activities, including antiemetic, antipsychotic, gastroprokinetic, and anticancer properties.
The biological activity of benzamide derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. nanobioletters.com For instance, the position and nature of substituents can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The presence of a chlorine atom, as seen in 4-chloro-N-(furan-2-ylmethyl)benzamide, is a common feature in many bioactive benzamides, often contributing to enhanced potency. ijcce.ac.ir Research has shown that chlorinated benzamide derivatives can exhibit significant cytotoxic activity against various cancer cell lines. ijcce.ac.irmdpi.com
Role of the Furan (B31954) Moiety as a Bioactive Scaffold
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another key structural component of many biologically active compounds. ijabbr.comresearchgate.net Its presence in a molecule can influence its physicochemical properties, such as polarity and solubility, and its metabolic stability. The furan moiety is found in numerous natural products and synthetic drugs with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net
Furan derivatives have been shown to exhibit significant antibacterial and antifungal activity. ijabbr.comderpharmachemica.com For example, studies on various furan-containing compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. ijabbr.com The furan ring can act as a versatile building block, allowing for the introduction of various functional groups to modulate biological activity.
Overview of Research Directions for this compound and its Related Analogs
Given the established pharmacological importance of both the benzamide and furan moieties, research into this compound and its analogs is being pursued across several promising avenues. The primary areas of investigation are driven by the anticipated biological activities based on its structural components.
Antimicrobial Research: A significant research direction is the exploration of the antimicrobial properties of this compound and its derivatives. The combination of the furan ring, known for its antibacterial and antifungal effects, with the benzamide scaffold suggests a potential for synergistic or enhanced antimicrobial activity. nanobioletters.comijabbr.comderpharmachemica.com Studies on structurally similar N-substituted benzamides have reported promising results against various bacterial strains. nanobioletters.com Future research will likely involve the synthesis of a library of analogs with modifications on both the furan and benzamide rings to establish a clear structure-activity relationship (SAR) for antimicrobial efficacy.
Anticancer Research: The anticancer potential of this compound is another key area of investigation. The 4-chlorobenzamide (B146232) core is a known pharmacophore in several anticancer agents, and its presence suggests that this compound could exhibit cytotoxic effects against cancer cells. mdpi.comnih.govrsc.org Research into related 4-chloro-N-substituted benzamides has demonstrated potent in vitro activity against various cancer cell lines, including prostate and neuroblastoma cells. ijcce.ac.ir Further studies are warranted to evaluate the in vitro and in vivo anticancer activity of this compound and to elucidate its mechanism of action.
The table below presents findings from studies on compounds structurally related to this compound, highlighting potential research directions.
| Compound Class | Biological Activity Investigated | Key Findings |
| 4-Halo-N-(1,3,4-thiadiazol-2-yl)benzamides | Anticancer | Exhibited cytotoxic activity against prostate (PC3) and neuroblastoma (SKNMC) cell lines, with chlorine-containing derivatives showing higher potency than doxorubicin (B1662922) against SKNMC cells. ijcce.ac.ir |
| N-Substituted 6-chloro-1H-benzimidazole derivatives | Antimicrobial and Anticancer | Showed potent antibacterial activity against E. coli, S. faecalis, MSSA, and MRSA, as well as strong anticancer activity against several cell lines. rsc.org |
| N-Benzamide Derivatives | Antibacterial | Certain derivatives showed good activity against B. subtilis and E. coli. nanobioletters.com |
| Benzo[b]furan Derivatives | Antibacterial | Sulphonyl derivatives displayed good to excellent activity against various bacterial strains. derpharmachemica.com |
These findings for related compounds underscore the potential of this compound as a lead structure for the development of new therapeutic agents. Future research will likely focus on synthetic modifications to optimize potency and selectivity, as well as in-depth biological evaluations to understand its pharmacological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMGYVCLHQFMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity of 4 Chloro N Furan 2 Ylmethyl Benzamide
Methodologies for the Synthesis of 4-chloro-N-(furan-2-ylmethyl)benzamide
The synthesis of the target compound, this compound, can be achieved through several established synthetic routes. These methods primarily focus on the efficient formation of the central amide bond, with variations in the choice of starting materials and reaction conditions.
Amide Bond Formation Techniques
A prevalent and versatile method for the synthesis of this compound involves the coupling of 4-chlorobenzoic acid or its activated derivatives with furfurylamine. This approach relies on the use of peptide coupling reagents to facilitate the formation of the amide linkage. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reaction rates and suppress side reactions like racemization uni-kiel.debachem.comsigmaaldrich.com. Phosphonium-based reagents like benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective bachem.comsigmaaldrich.com.
The general reaction scheme involves the activation of 4-chlorobenzoic acid by the coupling reagent, followed by the addition of furfurylamine to form the desired amide. The choice of solvent is typically a non-protic organic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.
| Coupling Reagent | Additive | Typical Solvent | General Observations |
| EDC | HOBt | DMF, DCM | Widely used, good yields, suppression of side products. |
| DCC | HOBt | DCM | High yields, byproduct (DCU) can be insoluble and easily removed. |
| HATU | - | DMF | Highly efficient, rapid reactions, suitable for sterically hindered substrates. sigmaaldrich.com |
| PyBOP | - | DMF | Effective for a broad range of substrates, non-toxic byproduct. bachem.com |
Reductive Alkylation Approaches in Synthesis
An alternative synthetic strategy is the reductive alkylation (also known as reductive amination) of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of this compound, this can be approached in two ways:
Reductive amination of furfural with 4-chlorobenzylamine: In this pathway, furfural is reacted with 4-chlorobenzylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This amine can subsequently be acylated with 4-chlorobenzoyl chloride to yield the final product.
Reductive amination of 4-chlorobenzaldehyde with furfurylamine: This involves the reaction of 4-chlorobenzaldehyde with furfurylamine, followed by in-situ reduction of the resulting imine to form N-(4-chlorobenzyl)furan-2-ylmethanamine. The synthesis would then proceed via acylation.
The synthesis of the key intermediate, furfurylamine, from furfural via reductive amination is a well-documented process nih.govtaylorfrancis.com. Various catalytic systems, including those based on precious metals like ruthenium, palladium, and rhodium, as well as non-precious metals like cobalt and nickel, have been effectively employed for this transformation nih.gov. The reaction is typically carried out under a hydrogen atmosphere. Recent advancements have also explored electrochemical reductive amination as a more environmentally benign approach researchgate.net.
Studies on the reductive amination of various aldehydes have shown that catalysts like Ni6AlOx can effectively convert aromatic aldehydes, such as 4-chlorobenzaldehyde, into the corresponding primary amines with high yields nih.gov. This suggests that the reductive amination of 4-chlorobenzaldehyde with furfurylamine is a viable route.
| Carbonyl Compound | Amine | Catalyst Example | Reducing Agent | Key Intermediate |
| Furfural | 4-chlorobenzylamine | Ni, Co, Ru, Pd based catalysts nih.gov | H2 | N-(4-chlorobenzyl)furan-2-carbaldimine |
| 4-chlorobenzaldehyde | Furfurylamine | Ni6AlOx nih.gov | H2 | N-(furan-2-ylmethyl)benzaldimine |
Microwave-Assisted Synthesis of Furan-Containing Amides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The direct amidation of carboxylic acids with amines under microwave irradiation offers a green and efficient route to amide bond formation nih.govresearchgate.net. This method often proceeds under solvent-free conditions, further enhancing its environmental credentials nih.govresearchgate.net.
For the synthesis of this compound, a mixture of 4-chlorobenzoic acid and furfurylamine can be subjected to microwave irradiation, potentially in the presence of a catalytic amount of a substance like ceric ammonium nitrate (CAN), to afford the desired product in high yield and with short reaction times nih.gov. Research on the microwave-assisted synthesis of other furan-containing amides has demonstrated the efficacy of this technique, often leading to excellent yields in a matter of minutes organic-chemistry.orgnih.gov.
| Reactants | Catalyst (if any) | Conditions | General Outcome |
| 4-chlorobenzoic acid, Furfurylamine | Ceric Ammonium Nitrate (CAN) nih.gov | Solvent-free, Microwave irradiation | Rapid reaction, high yields, environmentally friendly. |
| Thioester of 4-chlorobenzoic acid, Furfurylamine | - | Microwave irradiation | High-yielding, converts sulfur byproducts to valuable disulfides. rsc.org |
Chemical Transformations and Derivatizations
The chemical reactivity of this compound is characterized by the distinct properties of its constituent furan (B31954) and 4-chlorophenyl moieties.
Electrophilic Substitution Reactions on the Furan Ring
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The presence of the amide side chain can influence the reactivity and regioselectivity of these transformations. Common electrophilic substitution reactions include halogenation and nitration.
Halogenation: The halogenation of furan and its derivatives typically proceeds under mild conditions. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed researchgate.net. The reaction is expected to occur preferentially at the 5-position of the furan ring, which is activated by the electron-donating nature of the oxygen atom and the alkyl substituent at the 2-position.
Nitration: The nitration of furan rings requires carefully controlled conditions due to the sensitivity of the ring to strong acids. A common nitrating agent for furan derivatives is acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640) nih.govgoogle.comresearchgate.net. The nitration of N-furfuryl amides is also expected to yield the 5-nitro-furan derivative. Direct nitration using nitric acid in trifluoroacetic anhydride has also been reported as an effective method for various five-membered heterocycles semanticscholar.orgresearchgate.net.
| Reaction | Reagent | Expected Major Product |
| Bromination | N-Bromosuccinimide (NBS) | 4-chloro-N-((5-bromofuran-2-yl)methyl)benzamide |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-N-((5-chlorofuran-2-yl)methyl)benzamide |
| Nitration | Acetyl nitrate (HNO3/Ac2O) | 4-chloro-N-((5-nitrofuran-2-yl)methyl)benzamide |
Nucleophilic Substitution Reactions on the 4-Chlorophenyl Moiety
The 4-chlorophenyl group in this compound is generally resistant to nucleophilic aromatic substitution (SNAr) due to the deactivating nature of the chlorine atom and the absence of strong electron-withdrawing groups in positions ortho or para to the chlorine. However, under specific conditions, the chlorine atom can be displaced by strong nucleophiles.
Palladium-Catalyzed Amination: A more versatile and milder approach to functionalize the 4-chlorophenyl ring is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of aryl chlorides with a wide range of amines in the presence of a palladium catalyst and a suitable ligand nih.gov. This would enable the synthesis of derivatives where the chlorine atom is replaced by various amino groups.
Substitution with Strong Nucleophiles: Under forcing conditions, such as high temperatures and pressures, strong nucleophiles like alkoxides or amides can potentially displace the chloride. However, these reactions are often less selective and may require harsh conditions that could affect other functional groups in the molecule.
| Reaction Type | Reagents | Potential Product |
| Buchwald-Hartwig Amination | A primary or secondary amine, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) | 4-(amino)-N-(furan-2-ylmethyl)benzamide derivative |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), High temperature | 4-methoxy-N-(furan-2-ylmethyl)benzamide |
Analysis of Amide Bond Hydrolysis
The amide bond is generally characterized by its significant stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group. However, under specific conditions, such as in the presence of acid or base, this bond in this compound can undergo hydrolytic cleavage to yield 4-chlorobenzoic acid and furfurylamine.
The rate and mechanism of hydrolysis are highly dependent on the pH of the solution. researchgate.net In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently collapses to release the amine and the carboxylic acid. youtube.com Conversely, under basic conditions, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, also forming a tetrahedral intermediate which then eliminates the amine moiety. researchgate.net
While specific kinetic studies on this compound are not extensively documented, research on analogous compounds provides significant insight. For instance, a study on the hydrolysis of 2-chlorobenzamide demonstrated that the reaction follows first-order kinetics and its rate is significantly influenced by pH. acs.orgacs.org The compound was found to be most stable at pH 6 and 8, with hydrolysis proceeding more rapidly in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments. acs.orgnih.gov The complex relationship between pH and hydrolysis rate for 2-chlorobenzamide suggests competing mechanisms involving catalysis by H⁺ and OH⁻ ions. acs.org It is reasonable to infer a similar pattern for the 4-chloro isomer.
The electronic nature of the substituents on the amide influences the rate of hydrolysis. The electron-withdrawing chloro group on the benzoyl moiety of this compound would be expected to slightly increase the electrophilicity of the carbonyl carbon, potentially influencing the rate of nucleophilic attack compared to an unsubstituted benzamide (B126).
| pH | Rate Constant (k, h-1) | Half-life (t1/2, h) |
|---|---|---|
| 5 | 0.00417 | 166.2 |
| 6 | 0.00286 | 242.3 |
| 7 | 0.00408 | 169.9 |
| 8 | 0.00109 | 635.9 |
| 10 | 0.00411 | 168.6 |
Oxidation and Reduction Pathways
The chemical structure of this compound presents several sites susceptible to oxidation and reduction reactions, including the furan ring, the amide group, and the chlorophenyl moiety.
Oxidation Pathways
The furan ring is particularly susceptible to oxidation due to its electron-rich nature. orientjchem.org The specific products of oxidation are highly dependent on the oxidant and reaction conditions. researchgate.net
Sensitized Photo-oxidation : Studies on the closely related N-furfurylbenzamide have shown that sensitized photo-oxidation leads to a variety of products. epa.gov The reaction proceeds through the opening of the furan ring, forming intermediates such as maleic aldehydeacid and fumaric aldehydeacid, which can be subsequently converted to pseudoesters in alcoholic solvents like methanol or ethanol. epa.gov
Oxidative Ring-Opening : Other oxidative processes, for example using peracids like m-CPBA, can lead to the dearomative oxidation of the furan ring. nih.gov This often involves the formation of an endoperoxide intermediate, which can rearrange to yield 1,4-dicarbonyl compounds. researchgate.netnih.gov In some cases where an amide is tethered to the furan ring, the amide can act as an internal nucleophile, leading to complex spirocyclic products. nih.gov
Catalytic Oxidation : Vapor-phase catalytic oxidation of furan derivatives, often using vanadium-based catalysts at high temperatures, typically results in the formation of maleic acid or maleic anhydride. researchgate.net
Reduction Pathways
The reducible functional groups in this compound are the amide carbonyl, the furan ring, and the chloro-substituted aromatic ring.
Amide Reduction : The amide group can be reduced to a secondary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, which would convert this compound into 4-chloro-N-(furan-2-ylmethyl)benzylamine. This reaction involves the complete reduction of the carbonyl C=O group to a methylene (B1212753) CH₂ group.
Furan Ring Reduction : The furan ring can be reduced to a more stable, saturated tetrahydrofuran (B95107) ring via catalytic hydrogenation. This process typically requires a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere.
Reductive Dehalogenation : The chlorine atom on the benzoyl ring can be removed under certain reductive conditions. Catalytic hydrogenation, particularly with a catalyst like palladium on carbon (Pd/C) and a base, can lead to reductive dehalogenation, yielding N-(furan-2-ylmethyl)benzamide.
The specific outcome of a reduction reaction depends on the choice of reagent and reaction conditions, allowing for selective transformation of one functional group over others.
Advanced Spectroscopic and Structural Characterization of 4 Chloro N Furan 2 Ylmethyl Benzamide
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 4-chloro-N-(furan-2-ylmethyl)benzamide is not extensively documented in publicly available literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its proton (¹H) and carbon-13 (¹³C) spectra. These predictions are crucial for the structural verification of the compound.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 4-chlorobenzoyl and furan-2-ylmethyl moieties. The protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region, a result of their ortho and meta coupling. The protons of the furan (B31954) ring are also anticipated to produce characteristic signals in the aromatic region, with their chemical shifts influenced by the electronegativity of the oxygen atom. The methylene (B1212753) protons, bridging the furan ring and the amide nitrogen, would likely present as a doublet, coupled to the adjacent amide proton. The amide proton itself is expected to be observed as a triplet.
The ¹³C NMR spectrum would complement the proton data, with unique signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to be the most downfield-shifted signal. The carbons of the 4-chlorophenyl and furan rings would appear in the aromatic region, with their specific chemical shifts determined by the electronic effects of the chloro and oxygen substituents, respectively. The methylene carbon would be found in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Amide N-H | 6.5 - 7.5 | Triplet |
| Chlorophenyl C-H | 7.4 - 7.8 | Two Doublets |
| Furan C-H | 6.2 - 7.4 | Three Multiplets |
| Methylene C-H₂ | 4.5 - 4.7 | Doublet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 167 |
| Furan C-O | 150 - 152 |
| Furan C-H | 107 - 143 |
| Chlorophenyl C-Cl | 137 - 139 |
| Chlorophenyl C-H | 128 - 129 |
| Chlorophenyl C-C=O | 133 - 135 |
| Methylene C-H₂ | 38 - 40 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically observed in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, which is anticipated to appear as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings (chlorophenyl and furan) are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methylene group would likely be observed between 2850 and 2960 cm⁻¹. The C-N stretching of the amide and the C-Cl stretching vibrations are also expected to produce characteristic bands in the fingerprint region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings and the C=C bonds of the furan moiety are expected to yield strong Raman signals.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-N Stretch (Amide III) | 1230 - 1300 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula of C₁₂H₁₀ClNO₂.
Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu The protonated molecule [M+H]⁺ is predicted to have an m/z of approximately 236.04729. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺, are also predicted with high accuracy. uni.lu
The fragmentation pattern of this compound under electron ionization would likely involve the cleavage of the amide bond, leading to the formation of the 4-chlorobenzoyl cation and the furan-2-ylmethylamine radical cation. Further fragmentation of these ions would provide additional structural information.
Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 236.04729 |
| [M+Na]⁺ | 258.02923 |
| [M+K]⁺ | 274.00317 |
| [M+NH₄]⁺ | 253.07383 |
| [M-H]⁻ | 234.03273 |
X-ray Crystallographic Studies for Solid-State Structure Determination
As of now, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, insights into its likely solid-state structure can be gleaned from the crystallographic data of related benzamide (B126) derivatives.
It is highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonding. Specifically, the amide N-H group is expected to act as a hydrogen bond donor, while the carbonyl oxygen would serve as a hydrogen bond acceptor. This interaction typically leads to the formation of one-dimensional chains or more complex hydrogen-bonded networks, which are common features in the crystal structures of secondary amides. The relative orientation of the 4-chlorophenyl and furan-2-ylmethyl groups will be influenced by these intermolecular interactions as well as steric considerations.
Conformational Analysis and Molecular Dynamics
The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The most significant of these is the C-N bond of the amide linkage, which has a partial double bond character, leading to a relatively planar amide group. The trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond, is generally more stable than the cis conformation.
Rotation around the bond connecting the methylene group to the furan ring and the bond connecting the methylene group to the amide nitrogen allows the molecule to adopt various spatial arrangements. Computational studies, such as those performed on the related furosemide (B1674285) molecule using Density Functional Theory (DFT), can provide valuable information about the preferred conformations and the energy barriers to rotation. researchgate.net Such studies would likely indicate that the lowest energy conformation is one that minimizes steric hindrance between the aromatic rings. Molecular dynamics simulations could further elucidate the dynamic behavior of the molecule in solution, providing a more complete picture of its conformational landscape.
Theoretical and Computational Investigations of 4 Chloro N Furan 2 Ylmethyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. However, specific studies applying these methods to 4-chloro-N-(furan-2-ylmethyl)benzamide are not currently available.
Density Functional Theory (DFT) and Hartree-Fock (HF) Studies for Geometry Optimization
No published studies were found that report the optimized geometry of this compound using either Density Functional Theory (DFT) or Hartree-Fock (HF) methods. Such studies would typically provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, research on similar benzamide (B126) derivatives has utilized these methods to establish their stable conformations. niscpr.res.in
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO energy gap, for this compound. This analysis is vital for predicting a molecule's chemical reactivity and electronic properties. Studies on related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have performed HOMO-LUMO analysis to understand intramolecular charge transfer. orientjchem.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactive behavior. For example, MEP studies on other 4-chloro substituted benzamides have identified the negative potential regions around the carbonyl oxygen, indicating a site for electrophilic attack. niscpr.res.in
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis for this compound, which would detail hyperconjugative interactions and charge delocalization, is not found in the literature. NBO analysis on analogous molecules has been used to quantify the stabilization energies arising from electron delocalization between donor and acceptor orbitals. niscpr.res.in
Determination of Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Calculations of global and local reactivity descriptors, such as chemical potential, hardness, softness, electrophilicity index, and Fukui functions, have not been reported for this compound. These descriptors are derived from electronic structure calculations and provide a quantitative measure of a molecule's reactivity. Studies on the closely related furosemide (B1674285) molecule have included the calculation of Fukui functions to predict reactive sites. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
There are no published molecular docking studies specifically investigating the interaction of this compound with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential therapeutic applications. While docking studies have been performed on a wide range of benzamide derivatives to explore their potential as, for example, antidiabetic or antimicrobial agents, the specific compound of interest has not been the subject of such research. nih.govnih.gov
Molecular Dynamics Simulations for Binding Stability and Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biomolecules. In the context of drug design and development, MD simulations provide valuable insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that govern the binding process. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to analogous benzamide derivatives, providing a framework for understanding its potential behavior. nih.govresearchgate.net
MD simulations of a compound like this compound complexed with a target protein would typically involve simulating the system's behavior over time, often on the nanosecond to microsecond scale. The primary outputs of such simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analysis of intermolecular interactions such as hydrogen bonds and hydrophobic contacts.
Binding Stability: The stability of the ligand-protein complex is a critical indicator of binding affinity. A common metric to assess this is the RMSD of the protein and ligand backbone atoms over the simulation trajectory. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains securely bound within the active site without significant conformational drift. For a hypothetical simulation of this compound, one would expect to see the RMSD plateau after an initial equilibration period, suggesting a stable binding mode.
Conformational Sampling: MD simulations also allow for the exploration of the conformational landscape of the ligand within the binding pocket. The furan (B31954) and benzamide moieties of this compound possess rotational freedom, and simulations can reveal the preferred orientations and the energetic barriers between different conformations. The RMSF of individual residues in the protein can highlight flexible regions that may be involved in ligand binding and adaptation. Analysis of the simulation can reveal key interactions, such as hydrogen bonding between the amide group and polar residues in the active site, or pi-pi stacking interactions involving the furan and chlorophenyl rings. nih.gov For instance, studies on similar molecules have highlighted the importance of interactions with specific amino acid residues like tryptophan, aspartate, arginine, and histidine. nih.gov
Below is an interactive data table illustrating typical data that might be generated from an MD simulation study of this compound complexed with a hypothetical protein target.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The total length of the simulation. |
| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone throughout the simulation. |
| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | ASP128, GLN72 | Identifies crucial polar interactions for binding. |
| Dominant Hydrophobic Interactions | PHE43, LEU99, VAL111 | Highlights the contribution of non-polar residues to binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity.
For a series of benzamide analogs including this compound, relevant descriptors might include:
Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) energy, and lowest unoccupied molecular orbital (LUMO) energy, which describe the electronic distribution and reactivity of the molecule.
Steric Descriptors: Molecular weight, molar refractivity (MR), and specific shape indices, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Connectivity indices that describe the branching and connectivity of the molecular structure.
A resulting QSAR model is typically evaluated for its statistical significance and predictive power using metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fisher statistic (F). unair.ac.idresearchgate.net A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents yielded a statistically significant model with a high correlation coefficient (r = 0.921). unair.ac.id Similarly, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors also produced a model with excellent correlation (r²=0.99) and predictive power (q² = 0.85). researchgate.net
The following interactive table presents a hypothetical QSAR model for a series of benzamide derivatives, illustrating the type of information that would be generated.
| Descriptor | Coefficient | Importance |
| LogP | +0.45 | Increased hydrophobicity is positively correlated with activity. |
| Molecular Weight | -0.12 | Lower molecular weight is slightly favored for activity. |
| Dipole Moment | +0.28 | A higher dipole moment is associated with increased activity. |
| Number of H-bond Donors | +0.67 | The presence of hydrogen bond donors is crucial for activity. |
| Model Statistics | R² = 0.85, Q² = 0.72 | The model has good statistical significance and predictive ability. |
Exploration of Biological Activities and Molecular Mechanisms of 4 Chloro N Furan 2 Ylmethyl Benzamide
Investigation of Specific Molecular Targets
The core structure of 4-chloro-N-(furan-2-ylmethyl)benzamide suggests its potential to interact with various biological macromolecules, including enzymes and receptors. Research on analogous compounds supports this hypothesis.
The benzamide (B126) scaffold is a versatile structural motif known to be effective in the inhibition of several enzyme classes.
Glycosidase Inhibition: A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives investigated their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes. nih.gov One of the synthesized compounds, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide (5u) , which shares the N-(furan-2-ylmethyl)benzamide core with the subject compound, was evaluated for its inhibitory activity against α-glucosidase and α-amylase. nih.gov The study found that the series of compounds possessed potent to moderate inhibitory potential against these enzymes, which are crucial for breaking down carbohydrates into glucose. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov
Carbonic Anhydrase Inhibition: The sulfonamide moiety, often found in conjunction with benzamide structures, is a classic zinc-binding group responsible for the potent inhibition of carbonic anhydrases (CAs). nih.gov Various benzamide-sulfonamide derivatives have been reported as effective inhibitors of several human CA isoforms, which are involved in numerous physiological and pathological processes. nih.gov
Cholinesterase Inhibition: While direct data is unavailable for the target compound, related structures such as benzofuran-2-carboxamides have been synthesized and evaluated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase). These enzymes are significant targets in the management of Alzheimer's disease.
Other Enzymes: The broader class of halo-substituted amide-based derivatives has been investigated for the inhibition of other enzymes, such as jack bean urease. semanticscholar.org For instance, a derivative featuring a 2-chloro-substituted phenyl ring demonstrated highly potent urease inhibition, suggesting that the chloro-benzamide portion of the target molecule could contribute to interactions with enzyme active sites. semanticscholar.org
Table 1: Enzyme Inhibition by a Structurally Related Derivative This table displays data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide, a compound structurally related to this compound.
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide | α-Glucosidase, α-Amylase | Reported to have potent to moderate inhibitory potential. | nih.gov |
Benzamide derivatives are well-documented for their interactions with various receptors, particularly in the central nervous system.
Research into selective 5-HT(4) receptor agonists has involved the modification of benzamide structures. nih.gov For example, derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have shown high affinity for the 5-HT(4) receptor, indicating that the substituted benzamide scaffold can be tailored for specific receptor interactions. nih.gov Although the substitution pattern differs significantly from this compound, these findings underscore the potential of the benzamide class to function as receptor ligands. nih.gov The specific binding profile of this compound itself remains an area for further investigation.
Antimicrobial Activity Studies (in vitro models)
The incorporation of a halogen (chlorine) and a furan (B31954) ring suggests that this compound may possess antimicrobial properties, a feature observed in many related compounds. nanobioletters.comresearchgate.net
Studies on various N-benzamide derivatives have demonstrated a wide range of antibacterial activities.
Gram-Positive and Gram-Negative Bacteria: In studies of different benzamide series, certain compounds have shown notable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For example, one investigation into 12 novel benzamide compounds found that some derivatives exhibited significant zones of inhibition and low minimum inhibitory concentration (MIC) values against these strains. nanobioletters.com
Pseudomonas aeruginosa and Escherichia coli : A compound known as SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), which contains a chloro-substituted phenylcarbamoyl moiety, has been shown to possess antibacterial properties against P. aeruginosa and E. coli by inhibiting the enzyme biotin (B1667282) carboxylase, which is essential for fatty acid synthesis. semanticscholar.org
Mycobacterium tuberculosis : The benzofuran (B130515) scaffold, which is related to the furan ring in the target compound, is found in derivatives that are active against Mycobacterium tuberculosis. nih.gov This suggests that furan-containing compounds could be a promising area of research for new antitubercular agents. nih.govnih.gov
Table 2: Antibacterial Activity of Related Benzamide Scaffolds This table summarizes findings for various benzamide derivatives, not this compound itself, to indicate the potential antibacterial spectrum of this class of compounds.
| Bacterial Species | Compound Class/Example | Observed Activity | Reference |
|---|---|---|---|
| Bacillus subtilis | N-Benzamide derivatives | Good activity with MIC values as low as 6.25 µg/mL. | nanobioletters.com |
| Escherichia coli | N-Benzamide derivatives | Excellent activity with MIC values as low as 3.12 µg/mL. | nanobioletters.com |
| Pseudomonas aeruginosa | SABA1 (a complex benzamide) | Antibacterial properties reported. | semanticscholar.org |
| Mycobacterium tuberculosis | Benzofuran derivatives | Known therapeutic role. | nih.gov |
The antifungal potential of benzamide derivatives is well-established, with structure-activity relationship studies indicating that halogen substitution can enhance efficacy.
A study on novel benzamide derivatives containing a triazole moiety revealed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly improved antifungal activity against a panel of six phytopathogenic fungi. researchgate.net This finding is particularly relevant, suggesting the chloro-substituent in this compound is likely beneficial for antifungal action. researchgate.net Similarly, research on 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides has identified them as promising candidates for antifungal agents. farmaciajournal.com Other related structures, such as nitrofuran derivatives, have also been synthesized and tested, showing broad-spectrum antifungal activity against species like Candida, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com
Table 3: Antifungal Activity of Related Benzamide Derivatives This table presents findings on the antifungal properties of various benzamide derivatives to suggest the potential of this compound.
| Fungal Target | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Phytopathogenic Fungi (e.g., Alternaria solani) | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Presence of F or Cl on the benzene ring remarkably improved activity. | researchgate.net |
| Pathogenic Fungi (e.g., Candida albicans, Cryptococcus neoformans) | 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl) benzamides | Identified as promising candidates for antifungal agents. | farmaciajournal.com |
| Yeasts and Dimorphic Fungi | Nitrofuran derivatives | Broad-spectrum activity with low MIC values against several species. | mdpi.com |
While direct studies on the anti-trypanosomal activity of this compound are lacking, research into related heterocyclic structures indicates potential in this area. Trypanosoma brucei is the causative agent of Human African trypanosomiasis. Research into novel antitrypanosomal agents has explored compounds with scaffolds that include amide linkages. For example, a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives bearing an N-benzylacetamide moiety were synthesized and evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Several of these compounds demonstrated potent activity against the parasite, highlighting the potential of amide-containing structures in the development of new antiparasitic drugs. nih.gov
Anticancer Activity Research (in vitro cellular models)
Comprehensive studies detailing the in vitro anticancer activity of this compound against various cancer cell lines are not prominently documented. The general class of benzamides has been investigated for anticancer properties, with some derivatives showing promise in inhibiting tumor growth. nih.govmdpi.com Similarly, compounds containing furan rings have been evaluated for their potential as anticancer agents. mdpi.com However, specific data, including IC50 values for this compound across different cell lines, remains to be published in accessible scientific literature.
Apoptosis-Inducing Activity
The ability of this compound to induce apoptosis in cancer cells is a critical area of investigation for its potential as an anticancer agent. Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapy drugs exert their effects. While studies have explored the apoptosis-inducing effects of other substituted benzamide derivatives, specific research detailing the pro-apoptotic activity of this compound, including its impact on key apoptotic markers like caspases and the Bcl-2 family of proteins, is not currently available. nih.govnih.govmdpi.com
Anti-inflammatory and Analgesic Activity Investigations
The potential of this compound to act as an anti-inflammatory or analgesic agent has not been specifically elucidated in published research. The benzamide scaffold is present in some compounds with anti-inflammatory and analgesic properties. nih.gov Furthermore, various furan derivatives have been investigated for their anti-inflammatory effects. nih.gov However, dedicated studies to determine and quantify the anti-inflammatory and analgesic efficacy of this compound through standard in vivo or in vitro models are not found in the reviewed literature.
Metabolic Stability Studies
Metabolic stability is a crucial parameter in drug discovery, determining the susceptibility of a compound to biotransformation by metabolic enzymes. There is no specific data available from in vitro metabolic stability assays, such as those using human liver microsomes, for this compound. Such studies are essential to predict a compound's half-life and clearance in the body. While research has been conducted on the metabolic stability of other novel compounds, this particular molecule has not been the subject of such published investigations. nih.govnih.govmdpi.com
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Systemic Modifications of the 4-Chlorobenzamide (B146232) Core
The 4-chlorobenzamide portion of the molecule serves as a crucial anchor, and its modification has been a key strategy in developing analogs. Studies have focused on the positioning of the chloro-substituent and alterations at the amide nitrogen to optimize interactions with biological targets.
The substitution pattern on the phenyl ring is a determining factor for the biological activity of benzamide (B126) derivatives. The position of the halogen and the nature of other substituents can drastically alter the electronic properties and spatial arrangement of the molecule, thereby affecting its binding affinity to receptors.
Research on related benzamide scaffolds has demonstrated that both the position and the electronic nature of substituents are critical. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of an electron-donating group (like methyl, -CH3) and an electron-withdrawing group (like nitro, -NO2) on the N-phenyl ring significantly enhanced inhibitory activity against enzymes like α-glucosidase. nih.gov This suggests that a delicate balance of electronic effects on the phenyl ring is necessary for optimal activity.
In studies of N-thienylcarboxamides, where the phenyl ring is replaced by a bioisosteric thiophene (B33073) ring, positional isomerism had a profound impact on fungicidal activity. nih.gov Analogs where the substituents on the thiophene ring mimicked the arrangement of a 2-substituted phenyl ring showed high activity, whereas other isomers had significantly lower activity. nih.gov This highlights that the relative positioning of the substituent to the amide linkage is paramount for maintaining the correct conformation for biological action.
The benzanilide (B160483) core is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds, including kinase inhibitors. researchgate.net The specific substitution patterns dictate the type of activity. For example, moving the chlorine atom from the para-position (4-position) to the ortho- (2-position) or meta- (3-position) could lead to significant changes in activity by altering the molecule's ability to fit into a specific binding pocket.
Table 1: Effect of Phenyl Ring Substitutions on Biological Activity of Benzamide Analogs
| Compound Class | Substituent (R) | Position | Observed Effect on Activity |
| Sulfamoyl-nitrobenzamides | 2-CH₃, 5-NO₂ | Ortho, Meta | Highest α-glucosidase inhibition |
| N-Phenylcarboxamides | 4-Cl | Para | High fungicidal activity |
| N-Thienylcarboxamides | Phenyl | 2-position (on thienyl) | High fungicidal activity, bioisostere of N-phenyl |
| N-Thienylcarboxamides | Phenyl | 3-position (on thienyl) | Significantly lower fungicidal activity |
The amide nitrogen and its substituents play a pivotal role in defining the molecule's three-dimensional structure and hydrogen bonding capabilities. Substitution at this position can reduce the resonance of the amide bond, leading to a more pyramidal nitrogen atom. nih.gov This change in geometry can influence the molecule's conformational flexibility and its interaction with target proteins. nih.govnih.gov
The rotational barrier around the amide bond is sensitive to the size and nature of the substituents on the nitrogen. capes.gov.br For instance, studies on acyl derivatives of azacyclopentane and azacyclohexane revealed that the ring size of the cyclic substituent on the amide nitrogen significantly affects the rotational energy barrier. capes.gov.br This implies that modifying the N-substituent, even if it's not the furan-2-ylmethyl group itself, can rigidify or increase the flexibility of the molecule, which in turn impacts biological activity.
Introducing heteroatoms (like oxygen or another nitrogen) to the amide nitrogen can radically lower the energy barrier for cis-trans isomerization, altering the conformational equilibrium of the molecule. nih.gov While direct N-substitution on 4-chloro-N-(furan-2-ylmethyl)benzamide is not extensively reported, these principles suggest that N-alkylation or the introduction of other small functional groups could fine-tune the compound's conformational profile to better fit a biological target.
Derivatization and Functionalization of the Furan-2-ylmethyl Moiety
The furan-2-ylmethyl moiety is not merely a linker; it is a key pharmacophoric element. Its derivatization offers a rich field for modifying the compound's properties.
The furan (B31954) ring is a versatile scaffold found in many bioactive compounds. researchgate.netijabbr.com Slight changes in its substitution pattern can lead to distinguishable differences in biological activities. researchgate.net The electrophilic substitution of furan typically occurs at the 2- and 5-positions. ijabbr.com
In a study on furan-2-carboxamides designed as antibiofilm agents, substitutions on an associated phenyl ring were shown to be a crucial feature for activity, with halogen atoms and methyl groups proving effective. nih.gov While this study focused on a different part of the molecule, it underscores the importance of appended groups to the core furan structure. Future work in that study planned to explore substitutions directly on the furan ring. nih.gov
Research on ST2 inhibitors based on a 1-(furan-2-ylmethyl)pyrrolidine scaffold provided direct SAR data for furan ring substitution. nih.gov In these analogs, an ortho-nitro group on a phenyl ring attached to the 5-position of the furan was a common feature in active compounds. nih.gov This indicates that introducing electron-withdrawing groups at the 5-position of the furan ring in this compound could be a promising strategy for enhancing potency.
Similarly, studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives found that substitutions at the 5-position were critical for anticancer and antibacterial activity. orientjchem.orgresearchgate.net
Table 2: Influence of Furan Ring Substitutions on Activity in Related Scaffolds
| Scaffold | Substituent | Position on Furan Ring | Biological Activity |
| 1-(Furan-2-ylmethyl)pyrrolidines | 2-Nitrophenyl | 5 | Potent ST2 Inhibition nih.gov |
| Furan-2-carboxamides | (Future exploration) | Not specified | Proposed to be important for antibiofilm activity nih.gov |
| Methyl-furan-2-carboxylates | Tryptamine & Acyl groups | 5 | Important for anticancer & antibacterial activity orientjchem.orgresearchgate.net |
Altering the entire furan-2-ylmethyl group, either by modifying the furan ring itself or the methylene (B1212753) linker, is a key strategy in analog design. Bioisosteric replacement, where the furan ring is swapped for another ring system with similar properties, is a common approach.
In the development of SARS-CoV-2 main protease inhibitors, analogs were created where a furan ring was replaced with a thiophene or a benzene (B151609) ring, which in some cases maintained or improved inhibitory potency. nih.gov This suggests that for this compound, replacing the furan with a thiophene or even a properly substituted phenyl ring could yield active compounds. Saturation of the furan ring to tetrahydrofuran (B95107), as seen in the commercially available analog 4-chloro-N-(tetrahydro-furan-2-ylmethyl)-benzamide, represents another significant modification that would alter the planarity and electronic properties of this moiety. sigmaaldrich.com
The linker is also critical. In one study, replacing a urea (B33335) linker with a thiourea (B124793) linker was found to improve inhibitory potency, and the removal or replacement of the linker altogether led to a loss of activity. nih.gov This highlights the importance of the linker in maintaining the correct distance and orientation between the two aromatic systems (the chlorophenyl and the furan rings).
Hybridization and Combination with Other Pharmacophoric Scaffolds
Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a rational approach to developing compounds with novel or enhanced activities.
This strategy has been employed by synthesizing new series of compounds where a cinnoline (B1195905) moiety, known for various pharmacological actions, was condensed with furan moieties. researchgate.net Similarly, another study reported the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea, a hybrid molecule that combines the furan-2-ylmethyl group with a urea-guanidine structure. scirp.org This compound was found to possess a broad spectrum of antimicrobial activities, demonstrating the potential of this hybridization strategy. scirp.org These examples show that the furan-2-ylmethyl-amide portion of the target molecule can serve as a versatile building block to be combined with other bioactive fragments, such as triazoles, pyrazoles, or imidazoles, to generate novel chemical entities. researchgate.net
Correlation between Structural Features and Biological Efficacy
The exploration of the structure-activity relationship (SAR) for analogs of this compound has revealed critical insights into the molecular features that govern their biological activity. Studies on a series of related compounds, particularly those incorporating a 1,2,4-triazole (B32235) ring as a modified linker, have demonstrated that the nature and position of substituents on an appended phenyl ring are significant determinants of efficacy, especially concerning 15-lipoxygenase (15-LOX) inhibition. nih.gov
Research into a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives identified several compounds with potent 15-LOX inhibitory activities. nih.gov The core structure, which maintains the 4-chlorophenyl and N-furfuryl (furan-2-ylmethyl) groups, was systematically modified to probe the impact of various substituents on a secondary phenyl ring. The findings indicate that both electronic and steric factors play a crucial role in the interaction with the target enzyme. nih.gov
For instance, compound 7k , which features two methyl groups at the 2 and 5 positions of the terminal phenyl ring, emerged as the most potent inhibitor in the series with an IC₅₀ value of 17.43 ± 0.38 μM. nih.gov Its enhanced activity is attributed to the electron-donating mesomeric effect of the methyl groups. Similarly, compound 7o , with a hydroxyl group at position 4 and a methoxy (B1213986) group at position 3, also showed strong inhibition with an IC₅₀ of 19.35 ± 0.71 μM. nih.gov This suggests that substitutions capable of engaging in hydrogen bonding or altering the electronic properties of the ring are favorable for activity.
The position of the substituents was also found to be important. Generally, the studies showed that various substitutions on the terminal phenyl ring resulted in appreciable to excellent inhibition of the 15-LOX enzyme, with IC₅₀ values ranging from 17.43 to 82.34 μM. nih.gov The detailed inhibitory data for selected analogs are presented below, highlighting the correlation between the specific structural modifications and the resulting biological efficacy.
Table 1: 15-LOX Inhibitory Activities of 4-chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamide Analogs
| Compound ID | Substituents on Terminal Phenyl Ring | IC₅₀ (μM) nih.gov |
|---|---|---|
| 7k | 2,5-dimethyl | 17.43 ± 0.38 |
| 7o | 3-methoxy, 4-hydroxy | 19.35 ± 0.71 |
| 7m | 4-hydroxy | 23.59 ± 0.68 |
| 7b | 4-chloro | 26.35 ± 0.62 |
| 7i | 2-hydroxy | 27.53 ± 0.82 |
Further studies on N-furfurylated 4-chlorophenyl-1,2,4-triazole propionamide (B166681) hybrids reinforced the importance of the terminal substituent. In this series, compounds 7a (with a 2,4-dichlorophenyl group) and 7f (with a 4-fluorophenyl group) exhibited potent 15-LOX inhibitory profiles, with IC₅₀ values of 21.83 ± 0.56 μM and 25.72 ± 0.51 μM, respectively. nih.gov These findings underscore that halogen substitutions on the terminal phenyl ring can be highly effective in enhancing inhibitory potential.
Collectively, the SAR data from these analog series demonstrate that while the this compound scaffold provides a foundational structure for biological activity, targeted modifications, particularly on an accessible phenyl ring, can significantly modulate potency. The electronic effects (electron-donating vs. electron-withdrawing) and the potential for hydrogen bonding of the substituents are key factors in the rational design of more effective analogs. nih.gov
Advanced Research Perspectives and Future Directions for 4 Chloro N Furan 2 Ylmethyl Benzamide
Design and Synthesis of Next-Generation Analogs with Optimized Profiles
The development of analogs from a lead compound like 4-chloro-N-(furan-2-ylmethyl)benzamide is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. Future research would logically focus on systematic structural modifications to explore the structure-activity relationship (SAR). Key strategies would involve modifications at three primary sites: the benzamide (B126) ring, the furan (B31954) ring, and the amide linker.
Key Modification Strategies:
Benzamide Ring: The chlorine atom at the 4-position can be moved to the 2- or 3-position or replaced with other halogen atoms (F, Br, I) to modulate electronic properties and binding interactions. Introducing other substituents, such as methyl, methoxy (B1213986), or trifluoromethyl groups, could also influence activity.
Furan Ring: The furan moiety can be substituted at various positions or replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to alter hydrogen bonding capacity and metabolic stability. Saturation of the furan ring to form a tetrahydrofuran (B95107) analog could also be explored to change the molecule's conformation and properties. sigmaaldrich.com
Amide Linker: The secondary amide linker is crucial for structural rigidity. N-methylation could be explored to remove the hydrogen bond donor capability, which may impact target binding and cell permeability.
A series of N-substituted benzamide derivatives can be designed and synthesized to explore these modifications, potentially leading to compounds with enhanced biological activity against various cell lines. researchgate.net
Table 1: Strategies for Analog Design
| Modification Site | Proposed Change | Potential Optimized Profile |
|---|---|---|
| 4-chloro Benzamide Ring | Replace Cl with F, Br, CF₃; Shift position of Cl | Enhanced binding affinity, altered electronic properties, improved selectivity |
| Furan Ring | Substitution (e.g., methyl, halogen); Replacement with thiophene, pyrrole, or tetrahydrofuran | Improved metabolic stability, modified hydrogen bonding, altered lipophilicity |
| Amide Linker | N-alkylation (e.g., N-methylation) | Increased cell permeability, removal of H-bond donor, modified target interaction |
Application of Integrated Computational and Experimental Approaches in Drug Discovery
Modern drug discovery has been transformed by the integration of computational and experimental methods, which creates a more rational and efficient workflow. jddhs.com For this compound, a synergistic approach would accelerate the identification and optimization of lead compounds.
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict how analogs will interact with potential biological targets. frontiersin.org These in silico predictions help prioritize the synthesis of the most promising compounds, saving time and resources. jddhs.comfrontiersin.org For instance, 3D-QSAR studies can filter compound libraries based on predicted ADME (absorption, distribution, metabolism, and excretion) properties. frontiersin.org
These computational predictions are then validated through experimental techniques. High-throughput screening (HTS) can rapidly test a library of synthesized analogs for activity against a specific target or in a cell-based assay. jddhs.com Hits from HTS can then be further characterized using structural biology tools like X-ray crystallography or cryo-electron microscopy to understand the precise binding mode, which in turn informs the next round of computational design. jddhs.com
Table 2: Integrated Drug Discovery Workflow
| Phase | Computational Approach | Experimental Approach | Objective |
|---|---|---|---|
| Hit Identification | Virtual screening, pharmacophore modeling | High-throughput screening (HTS) | Identify initial active compounds |
| Lead Optimization | Molecular docking, QSAR, molecular dynamics | Synthesis of analogs, in vitro assays | Improve potency, selectivity, and ADME properties |
| Mechanism of Action | Binding site analysis | X-ray crystallography, NMR spectroscopy | Elucidate compound-target interactions |
Identification and Validation of Novel Biological Targets
While analogs of this compound may be designed to inhibit known targets, the unique chemical scaffold may interact with novel biological targets. nih.gov Identifying these targets is a critical step in understanding the compound's mechanism of action and discovering new therapeutic opportunities. nih.gov Target identification is a cornerstone of drug discovery, influencing the entire development process. wjbphs.com
Several powerful techniques can be employed for target deconvolution:
Affinity-based methods: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. A compound binding to its target protein will typically increase that protein's melting temperature, allowing for identification. nih.gov
Genetic approaches: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to systematically knock down or knock out genes. wjbphs.com If cells become resistant to the compound after a particular gene is silenced, it suggests the corresponding protein is the target.
Once a potential target is identified, validation is crucial to confirm its role in the disease process and its modulation by the compound. wjbphs.com This can involve demonstrating that direct engagement of the target by the compound leads to the observed cellular effect, for example, by overexpressing the target protein and observing reduced sensitivity to the compound. nih.gov
Table 3: Methods for Target Identification and Validation
| Method | Principle | Application |
|---|---|---|
| Affinity Chromatography | Immobilized compound captures binding proteins from cell extracts. | Direct identification of interacting proteins. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Unbiased, in-situ target identification in live cells. nih.gov |
| CRISPR/RNAi Screening | Genetic silencing of the target gene confers resistance to the compound. wjbphs.com | Functional validation of the target's role in the compound's activity. |
| Target Overexpression | Increased levels of the target protein may require higher compound concentrations for an effect. nih.gov | Confirming the compound acts specifically through the identified target. |
Development of Targeted Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. chemicalprobes.org Developing a probe from this compound would be a valuable research direction. Such probes are designed to covalently bind to a compound of interest to make it easier to identify. beilstein-journals.org
Designing a chemical probe involves modifying the parent compound to include a reporter tag or a reactive group without significantly disrupting its binding to the target.
Reporter Tags: A fluorescent dye, a biotin (B1667282) molecule (for affinity purification), or a clickable alkyne/azide group can be appended to a non-critical position on the molecule. This allows for visualization of the target in cells or its isolation for further analysis.
Reactive Groups: For covalent probes, a mildly electrophilic group can be incorporated to form a permanent bond with a nearby nucleophilic residue (e.g., cysteine, lysine) in the target's binding pocket.
The furan moiety itself could potentially be exploited for probe development. For example, a probe could be designed to undergo a Diels-Alder reaction with the furan ring, enabling covalent modification and subsequent identification via mass spectrometry. beilstein-journals.org
Table 4: Design Strategies for Chemical Probes
| Probe Type | Modification Strategy | Example Tag/Group | Application |
|---|---|---|---|
| Affinity Probe | Append a tag for pull-down experiments. | Biotin | Target identification and isolation. |
| Imaging Probe | Incorporate a fluorescent moiety. | Fluorescein, Rhodamine | Visualization of target localization in cells. |
| Covalent Probe | Add a reactive group for permanent binding. | Acrylamide, Chloroacetamide | Activity-based protein profiling (ABPP). |
| Clickable Probe | Introduce a bioorthogonal handle. | Alkyne, Azide | Tagging and enrichment via click chemistry. |
Exploration of Green Chemistry Methodologies for Sustainable Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. jddhs.com Future research on this compound and its analogs should focus on developing sustainable synthetic routes. The formation of the central amide bond is a key step where green methodologies can be applied.
Traditional amide synthesis often requires stoichiometric activating agents and generates significant waste. unibo.it Greener alternatives include:
Catalytic Methods: Employing catalysts, including biocatalysts like enzymes (e.g., lipase), can enable amide formation under milder conditions with higher atom economy. nih.gov
Alternative Solvents: Replacing hazardous organic solvents like DMF with greener alternatives such as water, ionic liquids, or 2-methyltetrahydrofuran (B130290) is a key goal. jddhs.com In some cases, solvent-free reactions can be developed. nih.gov
Energy Efficiency: Using energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Continuous Flow Processing: Flow chemistry offers improved safety, efficiency, and scalability, with better control over reaction parameters and reduced waste generation. jddhs.com One approach could involve a continuous protocol using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in a greener solvent like ethyl acetate. unibo.it
Table 5: Green Chemistry Approaches for Amide Synthesis
| Principle | Traditional Method | Green Alternative | Benefit |
|---|---|---|---|
| Catalysis | Stoichiometric coupling reagents | Enzymatic (e.g., lipase) or heterogeneous catalysis nih.gov | Reduced waste, milder conditions, reusability |
| Safer Solvents | Chlorinated solvents, DMF jddhs.com | Water, bio-based solvents (e.g., 2-MeTHF), ionic liquids jddhs.com | Reduced toxicity and environmental impact |
| Energy Efficiency | Prolonged reflux heating | Microwave-assisted or ultrasound irradiation jddhs.com | Shorter reaction times, lower energy use |
| Waste Prevention | Batch processing with workups | Continuous flow synthesis jddhs.com | Higher efficiency, less waste, improved safety |
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with chlorination of the benzoyl chloride derivative, followed by coupling with a furan-methylamine intermediate. Key steps include:
- Amidation : React 4-chlorobenzoyl chloride with furfurylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like THF or DCM.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Optimization strategies include adjusting stoichiometry, temperature (e.g., 0–25°C for amidation), and solvent polarity to enhance yield and purity. Reaction progress can be monitored via TLC or LC-MS .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl vibrations (~600–800 cm⁻¹).
- NMR : Use ¹H NMR to verify furan proton signals (δ 6.2–7.4 ppm) and ¹³C NMR for carbonyl carbon (δ ~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic C-C coupling reactions?
- Experimental Design : Use the compound as a ligand in palladium-catalyzed Suzuki-Miyaura couplings. Monitor reaction kinetics via GC-MS or HPLC to quantify biphenyl product formation.
- Contradiction Analysis : If catalytic activity varies, investigate ligand-metal coordination stability using X-ray crystallography or DFT calculations. Compare results with structurally similar ligands (e.g., thiourea derivatives) to identify steric/electronic effects .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Data Collection : Crystallize the compound via slow evaporation (e.g., ethanol/water). Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation.
- Refinement Challenges : Address disorder in the furan ring or chloro-benzamide moiety using SHELXL. Apply TWINABS for twinning correction if needed. Validate H-bonding networks (e.g., N-H···O interactions) with PLATON .
Q. How does this compound interact with bacterial enzymes like acps-pptase, and what biochemical pathways are affected?
- Target Validation : Perform enzyme inhibition assays (IC₅₀ determination) using purified acps-pptase. Use fluorescence polarization or SPR to measure binding affinity.
- Pathway Analysis : Conduct transcriptomics (RNA-seq) on treated bacterial cultures to identify downregulated genes in fatty acid biosynthesis. Cross-validate with metabolomics (LC-MS) to detect accumulated substrates (e.g., acyl carrier proteins) .
Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- MD Simulations : Study solvation effects in aqueous/DMSO systems using AMBER or GROMACS. Analyze ligand-protein binding dynamics (e.g., with PPARδ) via docking (AutoDock Vina) .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?
- Reproducibility Checks : Standardize solvents, temperatures, and instrumentation across labs.
- Data Cross-Validation : Compare NMR chemical shifts with density-functional theory (DFT)-predicted values. Re-examine synthetic protocols for hidden variables (e.g., trace moisture in amidation steps). Publish raw data (e.g., crystallographic .cif files) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
